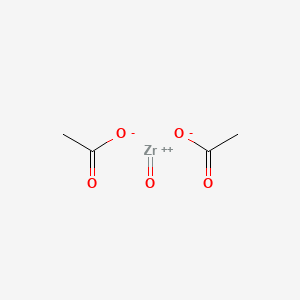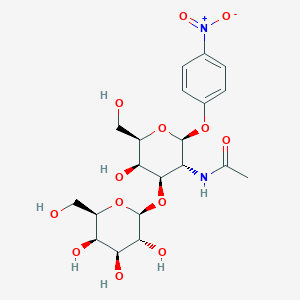
Gal|A(1-3)GalNAc-|A-pNP
Vue d'ensemble
Description
Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl is a synthetic compound that is often used in biochemical research. It is a derivative of the Thomsen-Friedenreich antigen, which is a disaccharide consisting of galactose and N-acetylgalactosamine. This compound is significant in the study of glycosylation processes and has applications in various fields including cancer research and immunology.
Applications De Recherche Scientifique
Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation and glycan interactions.
Biology: The compound is employed in the investigation of cell surface carbohydrates and their roles in cell-cell interactions.
Medicine: It is significant in cancer research, particularly in studying the role of glycosylation in tumor progression and metastasis.
Industry: The compound is used in the development of diagnostic assays and therapeutic agents targeting glycan structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl typically involves the enzymatic transfer of galactose to N-acetylgalactosamine. This process can be catalyzed by glycosyltransferases such as UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase. The reaction conditions often include the use of activated sugar donors like UDP-GalNAc and specific acceptor substrates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale enzymatic synthesis using recombinant enzymes. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like periodate, which cleaves the vicinal diol groups in the sugar moiety.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the replacement of functional groups in the compound, which can be achieved using nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols.
Mécanisme D'action
The mechanism of action of Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl involves its interaction with specific glycan-binding proteins such as lectins. These interactions can modulate various cellular processes including cell adhesion, signaling, and immune response. The compound’s effects are mediated through its binding to carbohydrate recognition domains on these proteins, influencing downstream signaling pathways.
Comparaison Avec Des Composés Similaires
- Galactose-β(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl
- Glucose-β(1-3)N-Acetylglucosamine-α-p-Nitrophenyl
Comparison: Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl is unique due to its specific glycosidic linkage and the presence of the p-nitrophenyl group, which makes it a useful chromogenic substrate in enzymatic assays. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and specificity in biochemical applications.
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15+,16+,17-,18-,19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMOOBMAIAWVBW-OHKLXAGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


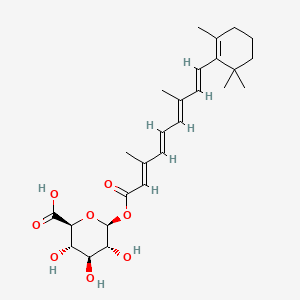

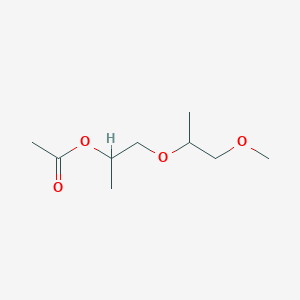
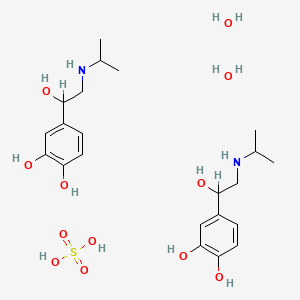
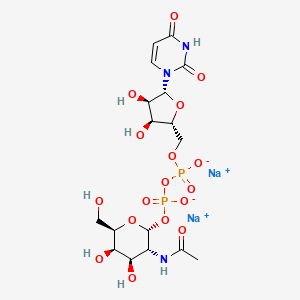
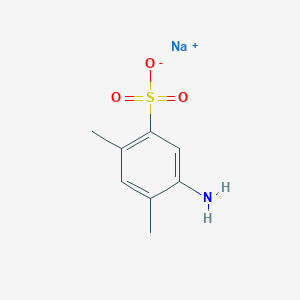
![sodium;4-[(2Z)-2-[(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B8034473.png)
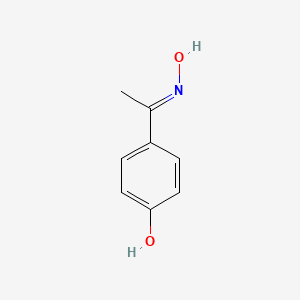
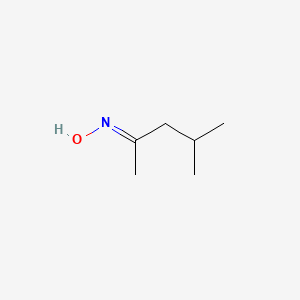


![[(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B8034521.png)
![(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium(2+);diacetate;hydrate](/img/structure/B8034529.png)
